molecular formula C24H35N3O4S2 B2378781 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 667892-20-8

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

Cat. No.: B2378781
CAS No.: 667892-20-8
M. Wt: 493.68
InChI Key: WVSZCUABOCZGQI-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of multiple methyl groups and a sulfonyl group attached to a piperazine ring

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZCUABOCZGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide typically involves multiple steps. The starting materials include 2,4,5-trimethylphenol and piperazine. The synthesis process can be summarized as follows:

    Formation of 2,4,5-trimethylphenylsulfonyl chloride: This is achieved by reacting 2,4,5-trimethylphenol with chlorosulfonic acid under controlled conditions.

    Reaction with piperazine: The 2,4,5-trimethylphenylsulfonyl chloride is then reacted with piperazine to form the intermediate compound.

    Final coupling: The intermediate is further reacted with 2,4,5-trimethylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including antibiotic-resistant pathogens.

  • Case Study : A study investigated the compound's Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and found it to be effective at lower concentrations compared to traditional antibiotics. This suggests potential for development as a new antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer potential. Its structural features allow it to interact with cellular pathways involved in tumor growth and proliferation.

  • Case Study : In vitro assays on human cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell cycle progression. Comparisons with established chemotherapeutics showed superior efficacy in certain cancer types.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is crucial in various therapeutic contexts.

  • Research Findings : Studies have reported that the compound inhibits specific enzymes involved in metabolic pathways associated with cancer and inflammation. This inhibition may lead to reduced tumor growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionReduces activity of metabolic enzymes

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Enzyme InhibitionEnzymatic activity assaysDecreased enzyme activity observed

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperazine ring can act as a binding site, facilitating the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylphenol: A simpler compound with similar methyl group substitutions.

    2,4,5-trimethylthiazole: Contains a thiazole ring instead of a piperazine ring.

    2,4,5-trimethylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and rings

Biological Activity

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a complex sulfonamide compound with potential applications in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H30N2O4SC_{21}H_{30}N_2O_4S and has a molecular weight of approximately 402.6 g/mol. The structure features a sulfonamide group attached to a piperazine moiety, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
  • Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria.

Biological Activity Summary

Activity Type Description References
AntibacterialInhibits bacterial growth by interfering with folic acid synthesis. ,
AntifungalExhibits activity against certain fungal pathogens.
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses.
AnticancerDemonstrated cytotoxic effects in various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar sulfonamide compounds, providing insights into the potential efficacy of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide.

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of bacterial dihydropteroate synthase (DHPS) .
  • Anticancer Activity : Research published in Cancer Letters highlighted that certain sulfonamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : A study indicated that sulfonamides could inhibit pro-inflammatory cytokines in macrophages, suggesting their potential as anti-inflammatory agents .

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